molecular formula C8H19Cl2N3O B13588768 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride

2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride

Katalognummer: B13588768
Molekulargewicht: 244.16 g/mol
InChI-Schlüssel: JFGUEQKIVYXLMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride typically involves the reaction of piperidine derivatives with methylamine and acetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Eigenschaften

Molekularformel

C8H19Cl2N3O

Molekulargewicht

244.16 g/mol

IUPAC-Name

2-[methyl(piperidin-4-yl)amino]acetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-11(6-8(9)12)7-2-4-10-5-3-7;;/h7,10H,2-6H2,1H3,(H2,9,12);2*1H

InChI-Schlüssel

JFGUEQKIVYXLMY-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)N)C1CCNCC1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.